2-((4-Fluorophenyl)thio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone
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Description
2-((4-Fluorophenyl)thio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone, commonly known as FST-100, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been developed for various applications, including medicinal chemistry, drug discovery, and biochemical research. FST-100 has shown promising results in different studies, making it an essential compound for various research purposes.
Scientific Research Applications
Applications and Metabolism in Health Research
Perfluorinated Compound Exposure and Health Risks :
- A study focused on the body burden of different perfluorinated substances in adult populations living near a former production plant. It quantified several perfluorinated compounds and a replacement emulsifier, ADONA, in plasma samples. The study highlighted the need for reducing exposure to certain perfluorinated compounds due to their persistence and potential health risks (Fromme et al., 2017).
Imaging Agent Development for Cancer Research :
- Research on [18F]DASA-23, a novel radiopharmaceutical targeting pyruvate kinase M2 (PKM2), for non-invasive measurement of PKM2 levels in glioma using PET imaging. This study highlights the application of fluorophenylsulfonyl-containing compounds in developing imaging agents for cancer research and their potential for distinguishing between low-grade and high-grade gliomas (Patel et al., 2019).
Metabolism and Excretion of Cholesterol Absorption Inhibitors :
- A study on ezetimibe, a selective cholesterol absorption inhibitor, which includes a fluorophenyl group in its structure, explored its absorption, metabolism, and excretion in humans. The research provides insights into the biotransformation processes of such compounds and their pharmacokinetics (Patrick et al., 2002).
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S2/c1-24-14-4-8-16(9-5-14)26(22,23)17-10-20(11-17)18(21)12-25-15-6-2-13(19)3-7-15/h2-9,17H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRKGFPHPLCNNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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